N-(2,3-dichlorophenyl)-1-adamantanecarboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-1-adamantanecarboxamide: is a chemical compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of a 2,3-dichlorophenyl group attached to an adamantane carboxamide structure Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide typically involves the reaction of 2,3-dichloroaniline with 1-adamantanecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with enhanced properties .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its structural similarity to other bioactive adamantane derivatives suggests that it may exhibit antiviral, antibacterial, or antifungal activities .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Adamantane derivatives are known to interact with various biological targets, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and advanced materials. Its stability and rigidity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties. Additionally, its interaction with neurotransmitter receptors in the brain may contribute to its potential neuroprotective effects .
Comparison with Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with a similar dichlorophenyl group but different core structure.
2,3-Dichlorophenol: A simpler compound with only the dichlorophenyl group.
1-Adamantanecarboxamide: A compound with the same adamantane core but lacking the dichlorophenyl group
Uniqueness: N-(2,3-dichlorophenyl)-1-adamantanecarboxamide is unique due to the combination of the adamantane core and the dichlorophenyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and rigidity, which are not observed in the similar compounds listed above. Additionally, the presence of both the adamantane and dichlorophenyl moieties may contribute to its potential biological activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-2-1-3-14(15(13)19)20-16(21)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNRXOFVLUXHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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